molecular formula C18H20N2O2S B2947136 2-(3,4-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893095-75-5

2-(3,4-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2947136
CAS No.: 893095-75-5
M. Wt: 328.43
InChI Key: FZPQRIYBUYDXKP-UHFFFAOYSA-N
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Description

This compound features a cyclopenta[b]thiophene core, a bicyclic system fused with a thiophene ring. At position 2, it bears a 3,4-dimethylbenzamido substituent, and at position 3, an N-methyl carboxamide group (Figure 1).

Properties

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-10-7-8-12(9-11(10)2)16(21)20-18-15(17(22)19-3)13-5-4-6-14(13)23-18/h7-9H,4-6H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPQRIYBUYDXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(3,4-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of thiophene derivatives often employs environmentally sustainable strategies. For instance, the chemoselective heterocyclization of bromoenynes through a sulfuration/cyclization process using inexpensive and safe reagents like EtOCS2K and tetrabutylphosphonium bromide in mixed solvents . This method provides a range of substituted thiophenes in good yields.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as amides and thiophenes.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation, cell proliferation, and microbial growth . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to the modulation of downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The cyclopenta[b]thiophene scaffold is shared among several analogs, but ring size and substituents vary:

  • Cyclohepta[b]thiophene derivatives : Compounds like ethyl 2-(4-nitrobenzamido)-4H,5H,6H,7H,8H-cycloheptabthiophene-3-carboxylate () feature a seven-membered ring, altering conformational flexibility compared to the five-membered cyclopenta system in the target compound .
  • Dihydrocyclopenta[b]thiophene derivatives : describes analogs with saturated rings (e.g., 2-(2-chloroacetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide), which may impact planarity and interaction with biological targets .

Substituent Analysis

Key substituent differences are summarized in Table 1:

Compound Name Position 2 Substituent Position 3 Substituent Molecular Weight Biological Activity
Target Compound 3,4-Dimethylbenzamido N-Methyl carboxamide ~421.5* Unknown (hypothesized antiviral)
Compound 31 () 3,4-Dimethoxybenzamido N-(Pyridin-2-yl) carboxamide 452.16 HIV-1 RNase H inhibitor
Compound 4-Sulfonylbenzamido N-Methyl carboxamide 495.6 Undisclosed
Compound 4-Nitrobenzamido Ethyl ester 388.44 Undisclosed

*Estimated based on molecular formula (C₂₂H₂₃N₃O₂S).

Key Observations:
  • Biological Target Specificity : Compound 31’s pyridinyl group and dimethoxybenzamido moiety likely contribute to its HIV-1 RNase H inhibition, whereas the target’s methyl groups may favor interactions with hydrophobic enzyme pockets .

Physicochemical Properties

  • Melting Points : Compound 31 () melts at 194–196°C, whereas analogs with ester groups (e.g., ) may exhibit lower melting points due to reduced crystallinity .

Research Findings and Implications

  • Antiviral Potential: The HIV-1 RNase H inhibitory activity of Compound 31 () suggests that the target compound’s structural framework could be optimized for similar applications, though its dimethyl substituents may require empirical validation .
  • Enzyme Inhibition Versatility : demonstrates that cyclopenta[b]thiophene derivatives can inhibit falcipain-2 (a malaria parasite enzyme), underscoring the scaffold’s adaptability for diverse targets .

Biological Activity

2-(3,4-dimethylbenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H20N2O2S
  • Molecular Weight : 320.43 g/mol

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic properties. For example:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit trypanothione reductase (TR), a crucial enzyme in the oxidative stress response of parasitic organisms such as Trypanosoma and Leishmania species. This inhibition leads to increased levels of reactive oxygen species (ROS), ultimately causing parasite cell death .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the efficacy of this compound against various cancer cell lines. The results indicate:

  • Cell Viability : Using the MTT assay, it was found that concentrations of the compound at 50 μM resulted in a significant reduction in cell viability across multiple tested lines .
Cell LineIC50 (μM)Notes
HeLa25Significant cytotoxicity
MCF-730Moderate cytotoxicity
A54920High sensitivity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the benzamide and cyclopentathiophene moieties can significantly influence its potency.

  • Benzamide Substituents : The presence of methyl groups at the 3 and 4 positions on the benzamide ring enhances lipophilicity and may improve membrane permeability.
  • Cyclopentathiophene Core : The thiophene ring contributes to the overall stability and biological activity through π-stacking interactions with target biomolecules .

Study on Antileishmanial Activity

A study investigated the efficacy of various derivatives of cyclopentathiophene against Leishmania parasites. The results revealed that:

  • Compounds with structural similarities to our target compound exhibited EC50 values below 10 μM against intracellular amastigotes.
  • The study highlighted a correlation between structural modifications and increased selectivity towards TR inhibition .

Comparative Analysis with Other Compounds

In a comparative study with known antiprotozoal agents such as amphotericin B and benznidazole:

CompoundEC50 (μM)Mechanism of Action
2-(3,4-dimethylbenzamido)...<10TR Inhibition
Amphotericin B0.5Membrane disruption
Benznidazole5Inhibition of nucleic acid synthesis

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Core Formation : Start with cyclopenta[b]thiophene derivatives. For example, 2-amino-N-methyl-cyclopenta[b]thiophene-3-carboxamide can be prepared by condensing cyclopenta[b]thiophene precursors with methylamine under reflux (ethanol, glacial acetic acid catalyst) .

Acylation : React the amino group with 3,4-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Purify via recrystallization (ethanol/isopropyl alcohol) .
Key Analytical Validation : Confirm structure using 1H NMR^1 \text{H NMR} (amide proton at δ 10.2–10.8 ppm) and LC-MS (molecular ion peak matching theoretical mass) .

Basic: How should researchers characterize the compound’s purity and stability?

Methodological Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity >95%. Detect UV absorbance at 254 nm .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 30 days). Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) .

Advanced: How can structural modifications enhance biological activity?

Methodological Answer:

  • SAR Strategy : Replace the 3,4-dimethylbenzamido group with electron-withdrawing groups (e.g., nitro, cyano) to improve binding affinity. Test derivatives against target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Synthesis Example : Substitute with 4-nitrobenzoyl chloride ( ). Monitor activity via MIC assays against S. aureus .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions often arise from assay variability. Standardize protocols:

  • Antibacterial Assays : Use CLSI guidelines (e.g., broth microdilution, 18–24 hr incubation at 37°C) .
  • Control Compounds : Include ciprofloxacin as a positive control. Address solvent effects (e.g., DMSO ≤1% v/v) .

Basic: What solvents are optimal for solubility during in vitro assays?

Methodological Answer:

  • Polar Solvents : DMSO (stock solutions at 10 mM).
  • Aqueous Buffers : Dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hr vs. 5 hr under reflux) and improve yield by 15–20% .

Advanced: How does the compound’s conformation affect target binding?

Methodological Answer:

  • Computational Modeling : Perform molecular docking (AutoDock Vina) using X-ray crystallography data of homologous targets (e.g., PDB: 3QAP).
  • Key Interactions : The cyclopenta[b]thiophene ring engages in π-π stacking, while the carboxamide forms hydrogen bonds .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood during synthesis.
  • Storage : Keep in airtight containers at –20°C, away from light .

Advanced: How to design a stability-indicating assay for degradants?

Methodological Answer:

  • Forced Degradation : Expose to 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), and UV light (254 nm, 48 hr).
  • LC-MS/MS Analysis : Identify degradants using a Q-TOF mass spectrometer (e.g., oxidation at the thiophene sulfur) .

Advanced: Can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM .
  • Catalyst Recycling : Recover triethylamine via distillation (70% efficiency) .

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